1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the piperidine ring, and the attachment of the phenyl and butan-2-yl groups. Common synthetic routes may include:
Formation of Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of Phenyl and Butan-2-yl Groups: These groups can be attached using various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to receptors and altering signal transduction pathways.
Pathway Modulation: Affecting various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide
- 1-(4-oxo-5-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide
Uniqueness
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide is unique due to its specific structural features, such as the position of the phenyl group and the configuration of the piperidine ring
Properties
Molecular Formula |
C28H30N4O2S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C28H30N4O2S/c1-19(14-15-20-9-4-2-5-10-20)29-26(33)22-13-8-16-32(17-22)28-30-24-23(21-11-6-3-7-12-21)18-35-25(24)27(34)31-28/h2-7,9-12,18-19,22H,8,13-17H2,1H3,(H,29,33)(H,30,31,34) |
InChI Key |
FFHAUUYEASUADS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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